
4-(2,2-Diphenylethyl)piperazin-1-amine
Overview
Description
4-(2,2-Diphenylethyl)piperazin-1-amine is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Biological Activity
4-(2,2-Diphenylethyl)piperazin-1-amine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a diphenylethyl group. Its molecular formula is , indicating the presence of two nitrogen atoms in the piperazine ring, which are crucial for its biological activity.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies suggest that compounds with similar structures may exhibit antimicrobial properties by disrupting microbial cell membranes.
- Analgesic Effects : Research indicates that derivatives of piperazine can possess analgesic activities comparable to known opioids. The mechanism often involves interaction with opioid receptors .
- Anticancer Potential : Preliminary studies have shown that related compounds can inhibit cancer cell proliferation, suggesting potential anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptor sites, particularly opioid receptors, influencing pain pathways and potentially providing analgesic effects .
- Cellular Pathway Modulation : It may affect cellular signaling pathways and gene expression, leading to altered cellular metabolism and function .
Pharmacokinetics
The pharmacokinetic profile of this compound includes considerations of solubility and absorption:
- Solubility : The compound is reported to be slightly soluble in water but more soluble in organic solvents, which may influence its bioavailability and distribution in biological systems.
Data Table: Biological Activities Overview
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Disruption of microbial cells | |
Analgesic | Interaction with opioid receptors | |
Anticancer | Inhibition of cancer cell proliferation |
Case Studies
Several studies have highlighted the efficacy of this compound in various models:
- Analgesic Study : A study utilizing the tail flick method demonstrated significant analgesic effects in mice comparable to morphine, indicating its potential as an opioid analgesic .
- Antimicrobial Assessment : In vitro assays showed that similar piperazine derivatives exhibited substantial antimicrobial activity against multiple bacterial strains, suggesting that this compound may share these properties.
- Anticancer Research : A recent investigation into related compounds revealed promising cytotoxicity against human cancer cell lines, indicating a potential role for this compound in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural similarities to known psychoactive compounds suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Potential Therapeutic Uses
- Antidepressant Activity : Research indicates that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The structural modifications of 4-(2,2-Diphenylethyl)piperazin-1-amine may enhance its efficacy in modulating mood disorders.
- Analgesic Properties : Several studies have investigated the analgesic effects of piperazine derivatives. The compound's ability to bind to opioid receptors suggests potential applications in pain management .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various receptors and its resultant biological effects.
Neurobiology Research
The compound's influence on neurological pathways has prompted investigations into its role in neurobiology.
Cognitive Enhancement
Studies suggest that piperazine derivatives can enhance cognitive function by modulating neurotransmitter levels. The unique structure of this compound may provide insights into developing nootropic agents aimed at improving memory and learning capabilities.
Chemical Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical routes, allowing for the exploration of numerous derivatives with altered pharmacological profiles.
Synthesis Techniques
- Multi-step Synthesis : The synthesis often involves multiple steps, including the formation of piperazine rings and subsequent modification with diphenylethyl groups.
- Derivative Exploration : Researchers are actively synthesizing analogs to evaluate their biological activity and optimize therapeutic effects.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Properties
IUPAC Name |
4-(2,2-diphenylethyl)piperazin-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-21-13-11-20(12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBYIPHXRTHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281682 | |
Record name | 4-(2,2-Diphenylethyl)-1-piperazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39139-55-4 | |
Record name | 4-(2,2-Diphenylethyl)-1-piperazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39139-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,2-Diphenylethyl)-1-piperazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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